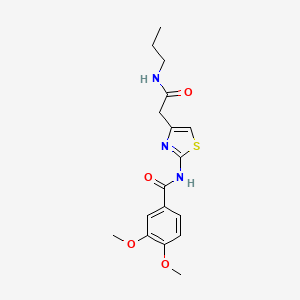

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is a compound with a molecular formula of C13H19N3O2 . It has a molecular weight of 249.31 g/mol and an exact mass of 249.147727 g/mol .

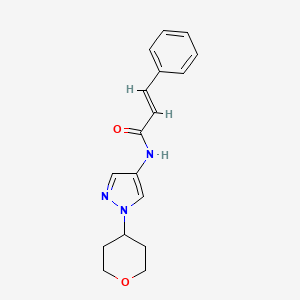

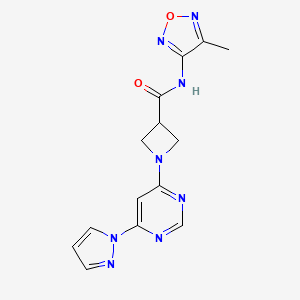

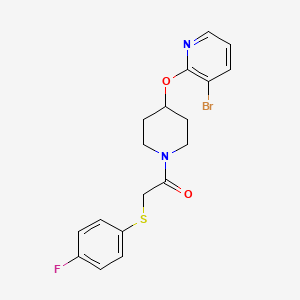

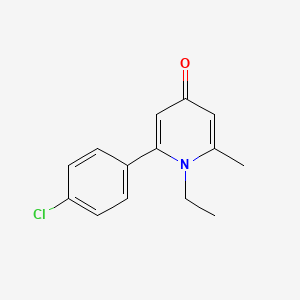

Molecular Structure Analysis

The InChI string for “N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) .Scientific Research Applications

Drug Synthesis and Development

Piperazine derivatives, including N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, are widely employed in the synthesis of various drugs due to their biological and pharmaceutical activities . They are key components in medications such as trimetazidine , ranolazine , and aripiprazole . The compound’s structure allows for modifications that can lead to the development of new pharmacological agents with potential benefits in treating various diseases.

Antibacterial Activity

The structural features of piperazine derivatives make them suitable for antibacterial applications. Molecular docking studies have shown that compounds like N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can interact with penicillin-binding proteins of bacteria such as Staphylococcus aureus, indicating a strong potential for antibacterial activity .

Chemical Reactivity Studies

Density Functional Theory (DFT) and other computational methods are used to investigate the chemical reactivity of piperazine derivatives. These studies help in understanding the electron donor properties and active sites for electrophilic attack, which are crucial for designing reactive molecules for various chemical applications .

Antioxidant Enhancement

Piperazine derivatives can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties. This application is significant in the development of health supplements and nutraceuticals that can combat oxidative stress .

Catalysis

The unique structure of piperazine derivatives allows them to act as catalysts in various chemical reactions. They can facilitate processes such as cyclization, ring-opening, and cycloaddition, which are essential in the synthesis of complex organic molecules .

Material Science

In material science, piperazine derivatives can be incorporated into polymers to modify their properties. For example, they can be used to create aromatic polyesters with specific functionalities, which have applications in creating advanced materials with desired mechanical and chemical properties .

properties

IUPAC Name |

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEZXIOZILEPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)

![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)

![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)